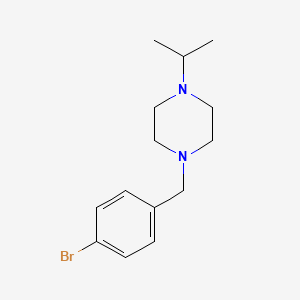

1-(4-bromobenzyl)-4-isopropylpiperazine

Description

1-(4-Bromobenzyl)-4-isopropylpiperazine is a piperazine derivative characterized by a bromine-substituted benzyl group at position 1 and an isopropyl group at position 4 of the piperazine ring. Its molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol. The bromine atom on the benzyl group enhances electron-withdrawing properties, while the isopropyl group contributes steric bulk, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXWZQVYKQSEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

1-(3-Bromobenzyl)-4-isopropylpiperazine

- Structural Difference : Bromine at the meta position (C3) of the benzyl group instead of para (C4).

- Studies suggest positional isomerism significantly affects biological activity profiles .

1-(4-Chlorobenzyl)-4-isopropylpiperazine

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity decrease lipophilicity and electron-withdrawing effects. This may reduce binding affinity to targets like dopamine receptors but improve solubility .

1-(4-Fluorobenzyl)-4-isopropylpiperazine

- Structural Difference : Fluorine replaces bromine.

- Impact : Fluorine’s strong electron-withdrawing nature and smaller size enhance metabolic stability and receptor selectivity, making it a candidate for CNS-targeting therapeutics .

Piperazine Ring Substitutions

1-(4-Bromobenzyl)-4-methylpiperazine

- Structural Difference : Methyl group replaces isopropyl at position 4.

- However, decreased bulk may lower selectivity .

1-(4-Bromobenzyl)-4-cyclopropylpiperazine

- Structural Difference : Cyclopropyl group replaces isopropyl.

- This structural feature is leveraged in kinase inhibitor design .

Additional Functional Groups

1-(4-Bromo-2-nitrobenzyl)-4-isopropylpiperazine

- Structural Difference : Nitro group at the ortho position of the benzyl ring.

- Impact: The nitro group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance interactions with enzymes like monoamine oxidases. However, nitro groups can also confer toxicity risks .

1-(4-Bromobenzyl)-4-(4-methoxyphenyl)piperazine

Receptor Binding Affinity

- Serotonin Receptors : The para-bromo substitution in 1-(4-bromobenzyl)-4-isopropylpiperazine shows moderate affinity for 5-HT₂A receptors, while the 3-bromo analog exhibits higher selectivity for 5-HT₁D .

- Dopamine Receptors : Chloro and fluoro analogs demonstrate increased D₂ receptor binding compared to bromo derivatives, likely due to optimized halogen bonding .

Enzymatic Inhibition

- Monoamine Oxidase (MAO): Nitro-substituted derivatives (e.g., 1-(4-bromo-2-nitrobenzyl)-4-isopropylpiperazine) show potent MAO-B inhibition, relevant for Parkinson’s disease research .

- Kinase Targets : Cyclopropyl-containing analogs exhibit inhibitory activity against tyrosine kinases, highlighting structural versatility in oncology applications .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.